(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16175604
InChI: InChI=1S/C29H36N2O7/c1-28(2,3)38-27(35)31-16-18(37-29(31,4)5)14-15-24(25(32)33)30-26(34)36-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23-24H,14-17H2,1-5H3,(H,30,34)(H,32,33)/t18-,24+/m1/s1
SMILES:
Molecular Formula: C29H36N2O7
Molecular Weight: 524.6 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid

CAS No.:

Cat. No.: VC16175604

Molecular Formula: C29H36N2O7

Molecular Weight: 524.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid -

Specification

Molecular Formula C29H36N2O7
Molecular Weight 524.6 g/mol
IUPAC Name (2S)-4-[(5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-5-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Standard InChI InChI=1S/C29H36N2O7/c1-28(2,3)38-27(35)31-16-18(37-29(31,4)5)14-15-24(25(32)33)30-26(34)36-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23-24H,14-17H2,1-5H3,(H,30,34)(H,32,33)/t18-,24+/m1/s1
Standard InChI Key KUPOJGPFHOHVKW-KOSHJBKYSA-N
Isomeric SMILES CC1(N(C[C@H](O1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C)C
Canonical SMILES CC1(N(CC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C)C

Introduction

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid is a complex organic molecule that incorporates several key functional groups, including the fluoren-9-ylmethoxy carbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and an oxazolidine ring. These components are commonly used in peptide synthesis and protection strategies.

Synthesis and Applications

The synthesis of such a compound typically involves multiple steps, including the formation of the oxazolidine ring, introduction of the Boc and Fmoc protecting groups, and the assembly of the final structure through various coupling reactions. These compounds are often used in the synthesis of complex peptides or as intermediates in the preparation of chiral molecules.

Analytical Data

While specific analytical data for this exact compound may not be readily available, compounds with similar structures are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These methods help confirm the structure and purity of the compound.

Potential Applications

Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((R)-3-(tert-butoxycarbonyl)-2,2-dimethyloxazolidin-5-yl)butanoic acid are likely used in the synthesis of peptides or other biologically active molecules. The presence of chiral centers and protecting groups suggests their utility in asymmetric synthesis or as intermediates in the production of pharmaceuticals.

Data Table Example

Analytical TechniqueExpected Data
NMR SpectroscopyConfirmation of structure through proton and carbon signals.
Mass SpectrometryMolecular weight and fragmentation pattern.
IR SpectroscopyFunctional group identification (e.g., carbonyl, amine).

This table illustrates the types of analytical data that might be collected for such a compound, though specific values would depend on the actual synthesis and characterization of the molecule.

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